Cas no 31739-44-3 (methyl 3-methyl-1-naphthoate)
methyl 3-methyl-1-naphthoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-methyl-1-naphthoate
- methyl 3-methylnaphthalene-1-carboxylate
- methyl3-methyl-1-naphthoate
- 31739-44-3
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- Inchi: 1S/C13H12O2/c1-9-7-10-5-3-4-6-11(10)12(8-9)13(14)15-2/h3-8H,1-2H3
- InChI Key: DUJQGCBPYACLBK-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C)C=C2C=CC=CC2=1)=O
Computed Properties
- Exact Mass: 200.083729621g/mol
- Monoisotopic Mass: 200.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
methyl 3-methyl-1-naphthoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219002829-250mg |
Methyl 2-methylnaphthalene-4-carboxylate |
31739-44-3 | 98% | 250mg |
$700.40 | 2023-09-02 | |
| Alichem | A219002829-500mg |
Methyl 2-methylnaphthalene-4-carboxylate |
31739-44-3 | 98% | 500mg |
$980.00 | 2023-09-02 | |
| Alichem | A219002829-1g |
Methyl 2-methylnaphthalene-4-carboxylate |
31739-44-3 | 98% | 1g |
$1853.50 | 2023-09-02 |
methyl 3-methyl-1-naphthoate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on methyl 3-methyl-1-naphthoate
Methyl 3-methyl-1-naphthoate (CAS No. 31739-44-3): A Comprehensive Overview
Methyl 3-methyl-1-naphthoate, identified by its Chemical Abstracts Service (CAS) number CAS No. 31739-44-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of naphthalene has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of methyl 3-methyl-1-naphthoate consists of a naphthalene core substituted with a methyl group at the 3-position and an ester functional group at the 1-position. This configuration imparts distinct chemical reactivity and solubility characteristics, making it a valuable intermediate in synthetic chemistry. The compound's stability under various conditions and its ability to undergo selective modifications have positioned it as a key player in the development of novel synthetic pathways.
In recent years, researchers have been exploring the applications of methyl 3-methyl-1-naphthoate in pharmaceutical synthesis. Its structural motif is reminiscent of several bioactive molecules, suggesting potential utility in drug discovery and development. Specifically, the ester group can be hydrolyzed or transesterified, allowing for the introduction of diverse functional groups that may enhance biological activity. This flexibility has made it a subject of interest in the design of novel therapeutic agents.
One particularly exciting area of research involves the use of methyl 3-methyl-1-naphthoate as a precursor in the synthesis of advanced materials. The compound's aromatic structure and ester functionality make it a suitable candidate for polymerization reactions, leading to the development of high-performance polymers with tailored properties. These materials could find applications in electronics, coatings, and biodegradable plastics, aligning with global efforts towards sustainable manufacturing practices.
The chemical reactivity of methyl 3-methyl-1-naphthoate also makes it a valuable tool in analytical chemistry. Its distinct spectral fingerprints allow for easy identification and quantification using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This reliability has made it a standard reference compound in many laboratories, facilitating accurate and efficient analysis of complex mixtures.
Furthermore, the compound's role in medicinal chemistry extends beyond its use as an intermediate. Researchers have been investigating its potential as a ligand in enzyme inhibition studies. The naphthalene core provides a rigid scaffold that can interact with specific binding sites on enzymes, potentially modulating their activity. Such interactions could lead to the discovery of new inhibitors with therapeutic implications, particularly in areas like oncology and infectious diseases.
The synthesis of methyl 3-methyl-1-naphthoate itself is an area of active research, with scientists continually refining methods to improve yield and purity. Modern techniques such as catalytic hydrogenation and enzymatic reactions have been employed to achieve more efficient production processes. These advancements not only enhance the accessibility of the compound but also contribute to the broader field of green chemistry by minimizing waste and reducing energy consumption.
In conclusion, methyl 3-methyl-1-naphthoate (CAS No. 31739-44-3) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features and chemical properties make it indispensable in pharmaceutical research, material science, and analytical chemistry. As our understanding of its potential continues to grow, so too will its role in advancing scientific knowledge and technological innovation.
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